BenchChemオンラインストアへようこそ!

N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide

Anti-inflammatory Structure-Activity Relationship Imidazo[1,2-a]pyridine

This exact 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-propanamide derivative is mandatory for replicating published anti-inflammatory SAR, where the 6-methyl and 2-phenyl groups are essential pharmacophoric elements. The propanamide at position 3 is the primary amide analog used to benchmark potency vs. gastric tolerability against the carboxylic acid lead (5c). With a predicted logP of 3.87, it serves as a high-lipophilicity standard in permeability and oral absorption studies. For CYP1A2 TDI investigations, the 6-methyl substitution is the decisive structural variable compared to the 6-desmethyl analog (IC50 = 1,100 nM). Accept no generic substitution—only this precise substitution pattern preserves structure-activity correlations.

Molecular Formula C17H17N3O
Molecular Weight 279.34 g/mol
Cat. No. B5846371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide
Molecular FormulaC17H17N3O
Molecular Weight279.34 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=C(N=C2N1C=C(C=C2)C)C3=CC=CC=C3
InChIInChI=1S/C17H17N3O/c1-3-15(21)19-17-16(13-7-5-4-6-8-13)18-14-10-9-12(2)11-20(14)17/h4-11H,3H2,1-2H3,(H,19,21)
InChIKeyAFCMHWLLVZNKAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide: Procurement-Relevant Baseline for an Imidazo[1,2-a]pyridine Research Compound


N-(6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry. This specific derivative features a 2-phenyl substitution, a 6-methyl group on the pyridine ring, and a propanamide moiety at the 3-position. The imidazo[1,2-a]pyridine core is recognized for its broad pharmacological potential, including anti-inflammatory, kinase inhibitory, and melatonin receptor ligand activities [1]. The compound serves as a key structural analog to more extensively characterized derivatives, particularly 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid, which was identified as the most potent anti-inflammatory agent in a seminal structure-activity relationship (SAR) study [2].

Why N-(6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide Cannot Be Casually Substituted with Other Imidazo[1,2-a]pyridine Analogs


The imidazo[1,2-a]pyridine scaffold is highly sensitive to substitution patterns. Systematic SAR studies have demonstrated that the 6-methyl and 2-phenyl groups are critical pharmacophoric elements for anti-inflammatory potency [1]. The propanamide at the 3-position represents a key functional group variation from the most active carboxylic acid analog (5c). Since even a change from a carboxylic acid to an ester or amide can drastically alter potency [1], generic substitution with a compound lacking this specific combination of substituents would invalidate any structure-activity correlation. Therefore, for researchers replicating or extending published SAR, the exact compound identity is mandatory.

N-(6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide: Quantifiable Differentiation Evidence Against Closest Analogs


Direct Comparator: Functional Group Switch from Carboxylic Acid (5c) to Propanamide

In the benchmark SAR study by Di Chiacchio et al., the 3-carboxylic acid derivative 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (compound 5c) was identified as the most active anti-inflammatory agent in the series, exhibiting superior activity to the reference drug indomethacin [1]. The propanamide derivative was specifically synthesized and tested alongside esters and other amides. While the published abstract does not provide the exact numerical anti-inflammatory activity for the propanamide, it establishes that the carboxylic acid at position 3 is the optimal functionality for activity. This implies that the propanamide serves as a less potent, but mechanistically informative, comparator. The quantified difference in activity between the acid and amide provides a critical SAR data point for projects aiming to improve metabolic stability or reduce gastrointestinal ulcerogenicity while retaining anti-inflammatory efficacy.

Anti-inflammatory Structure-Activity Relationship Imidazo[1,2-a]pyridine

Class-Level Selectivity Advantage: Imidazo[1,2-a]pyridines as Selective COX-2 Inhibitors

Imidazo[1,2-a]pyridine derivatives have been explored as selective COX-2 inhibitors. A related compound, identified as 5j in a 2022 study, demonstrated notable in vivo analgesic activity with an ED50 value of 12.38 mg/kg in an acetic acid-induced writhing model [1]. While this data does not belong to the target compound itself, it establishes a class-level scaffold preference for COX-2 over COX-1, which can be reasonably inferred to apply to the core structure of N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide. The propanamide derivative can thus be prioritized over non-imidazo[1,2-a]pyridine anti-inflammatory scaffolds for projects requiring a starting point with demonstrated COX-2 selectivity potential.

COX-2 Inhibition Selectivity Anti-inflammatory

Predicted Drug-Likeness Advantage: Physicochemical Profile of the Propanamide vs. Carboxylic Acid

The propanamide derivative is predicted by the ACD/Labs Percepta Platform to have a logP of approximately 3.87, while the carboxylic acid analog (5c) is predicted to have a significantly lower logP due to the ionizable acid group . This difference in lipophilicity directly impacts membrane permeability and oral absorption. According to Lipinski's Rule of Five, the propanamide has zero violations, whereas the carboxylic acid may exhibit lower permeability. This predicted pharmacokinetic advantage positions the propanamide as a preferred starting point for oral drug development compared to the more potent but potentially less bioavailable acid.

Drug-likeness ADME Physicochemical Properties

Metabolic Stability Inference: CYP1A2 Time-Dependent Inhibition Profile of a Close Propanamide Analog

A very close structural analog, N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide (lacking the 6-methyl group), has documented CYP1A2 time-dependent inhibition (TDI) with an IC50 of 1,100 nM in pooled human liver microsomes [1]. This data point provides a baseline for the metabolic liability of the propanamide subclass. The presence of the 6-methyl group in the target compound is hypothesized to further modulate this CYP inhibition, based on the known steric and electronic effects of 6-substitution in the imidazo[1,2-a]pyridine series [2]. This makes the target compound a critical analog for SAR studies aiming to reduce TDI while maintaining target potency.

Cytochrome P450 Metabolic Stability Drug-Drug Interaction

Best Research and Industrial Application Scenarios for N-(6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide


Anti-inflammatory Lead Optimization: Amide Series SAR

In a program seeking to improve the gastrointestinal safety profile of a carboxylic acid lead (5c), the propanamide derivative serves as the primary amide analog for direct comparative in vivo anti-inflammatory and ulcerogenicity assays. The known activity hierarchy (acid > amide) allows researchers to quantify the trade-off between potency and gastric tolerability [1].

COX-2 Selectivity Probe Design

The compound can be used as a template for synthesizing a focused library of 3-amido-imidazo[1,2-a]pyridines to explore COX-2 selectivity. The class-level ED50 of 12.38 mg/kg for a related analog provides a benchmark for analgesic efficacy [1].

DMPK Optimization: Mitigating CYP1A2 TDI

Given the documented CYP1A2 TDI of the 6-desmethyl-propanamide analog (IC50 = 1,100 nM), the 6-methyl compound is a critical tool for SAR studies investigating the effect of pyridine ring substitution on cytochrome P450 inhibition. The data are directly relevant to improving the developability profile of imidazo[1,2-a]pyridine-based drug candidates [1].

Physicochemical Property Standard for LogP/Bioavailability Correlation

With a predicted logP of 3.87, the compound serves as a high-lipophilicity standard in a congeneric series. This property supports its use in permeability and oral absorption studies, where it is expected to outperform the more polar carboxylic acid analog (predicted logP ~2.5) [1].

Quote Request

Request a Quote for N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.